

An In-depth Technical Guide to 3-(Bromomethyl)hexane

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Compound of Interest

Compound Name: 3-(Bromomethyl)hexane

Cat. No.: B12311707

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This technical guide provides a comprehensive overview of **3-(Bromomethyl)hexane**, a halogenated alkane. The document consolidates available data on its chemical identity, physicochemical properties, and predicted spectroscopic characteristics. While specific experimental protocols and biological activity data for this compound are not extensively documented in publicly accessible literature, this guide furnishes a foundational understanding based on established chemical principles and data from analogous structures.

Chemical Identification and Properties

3-(Bromomethyl)hexane is a structural isomer of bromoheptane. Its core identification and physicochemical properties are summarized below.

Identifier	Value	Source
CAS Number	98429-67-5	[1]
IUPAC Name	3-(bromomethyl)hexane	[1]
Molecular Formula	C ₇ H ₁₅ Br	[1]
Molecular Weight	179.10 g/mol	[1]
Canonical SMILES	CCCC(CC)CBr	[1]
InChI Key	ARFFUTYHKZEVGA-UHFFFAOYSA-N	[1]

Table 1: Chemical Identifiers for **3-(Bromomethyl)hexane**

Quantitative physical and chemical properties for **3-(Bromomethyl)hexane** are primarily based on computational models.

Property	Predicted Value	Source
XLogP3	3.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	4	[1]
Exact Mass	178.03571 Da	[1]
Monoisotopic Mass	178.03571 Da	[1]
Topological Polar Surface Area	0 Å ²	[1]
Heavy Atom Count	8	[1]

Table 2: Computed Physicochemical Properties of **3-(Bromomethyl)hexane**

Spectroscopic and Analytical Characterization

Detailed experimental spectra for **3-(Bromomethyl)hexane** are not readily available. However, based on its structure and data from similar compounds like hexane and other bromoalkanes, the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, similar alkyl environments. Signals for protons on carbons adjacent to the bromine atom (the $-\text{CH}_2\text{Br}$ group) would appear further downfield compared to other methylene and methyl protons. The various CH_2 , CH_3 , and the single CH proton would likely result in overlapping multiplets in the upfield region (approximately 0.8-3.5 ppm).
- ^{13}C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, as all seven carbon atoms are in chemically non-equivalent environments. The carbon atom bonded to bromine ($-\text{CH}_2\text{Br}$) would have a chemical shift in the range of 30-40 ppm, which is downfield from the other aliphatic carbons due to the electronegativity of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of **3-(Bromomethyl)hexane** is expected to be dominated by absorptions characteristic of a saturated alkyl halide.

- C-H stretching: Strong absorptions are expected in the $2850\text{-}3000\text{ cm}^{-1}$ region.
- C-H bending: Absorptions for methylene ($-\text{CH}_2-$) and methyl ($-\text{CH}_3$) groups are expected around 1465 cm^{-1} and 1375 cm^{-1} , respectively.
- C-Br stretching: A moderate to strong absorption in the fingerprint region, typically between 500 and 600 cm^{-1} , would be indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), **3-(Bromomethyl)hexane** would likely exhibit a molecular ion peak (M^+). A characteristic feature would be the presence of an $\text{M}+2$ peak of nearly equal intensity, which is due to the natural abundance of the bromine isotopes (^{79}Br and ^{81}Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the alkyl chain.

Caption: Proposed workflow for the synthesis and identification of **3-(Bromomethyl)hexane**.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible method for the synthesis of **3-(Bromomethyl)hexane** is the bromination of the corresponding alcohol, 2-ethyl-1-pentanol, using a standard brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Reaction:



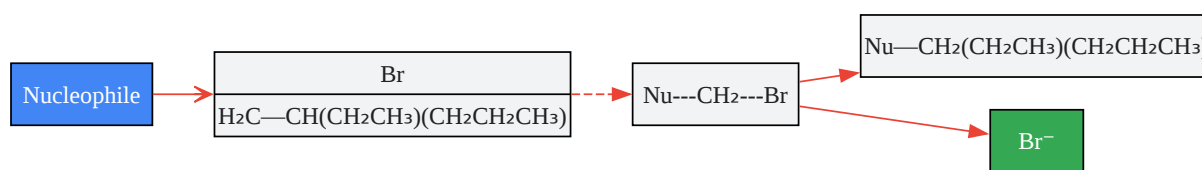
Experimental Protocol (General Procedure):

- **Reaction Setup:** The precursor alcohol, 2-ethyl-1-pentanol, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
- **Addition of Brominating Agent:** Phosphorus tribromide is added dropwise to the cooled solution with stirring.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure **3-(Bromomethyl)hexane**.

Chemical Reactivity

As a primary alkyl bromide, **3-(Bromomethyl)hexane** is expected to undergo nucleophilic substitution reactions, likely via an S_N2 mechanism. The steric hindrance around the α-carbon

is relatively low, favoring backside attack by nucleophiles. It can also undergo elimination reactions (E2) in the presence of a strong, sterically hindered base.



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Caption: Generalized S_N2 reaction pathway for **3-(Bromomethyl)hexane**.

Biological Activity and Drug Development Potential

There is currently no significant information in the public domain regarding the biological activity of **3-(Bromomethyl)hexane** or its application in drug development. Its structure does not immediately suggest a pharmacophore associated with known drug classes. However, as an alkylating agent, it could potentially be used as a synthetic building block to introduce a 2-ethylpentyl moiety into a larger, more complex molecule with biological activity. Further research would be required to explore any potential therapeutic applications.

Safety and Handling

Based on safety data for similar alkyl halides, **3-(Bromomethyl)hexane** should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. Alkylating agents can be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

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References

- 1. 3-(Bromomethyl)hexane | C₇H₁₅Br | CID 13443221 - PubChem [pubchem.ncbi.nlm.nih.gov]
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